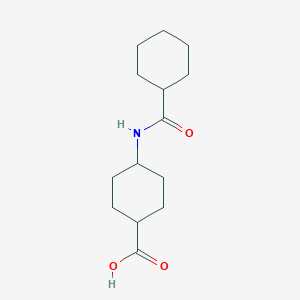

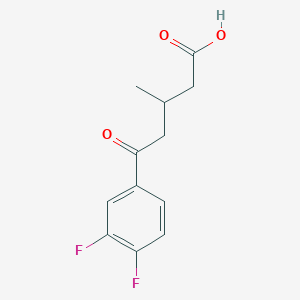

Leucyl-glutamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

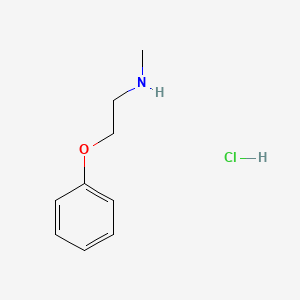

Leu-Gln is a dipeptide.

Wissenschaftliche Forschungsanwendungen

Insulin Secretion and Diabetes

Leucine, including its role in leucyl-glutamine, is the only physiologic amino acid that can stimulate insulin release by itself. It activates glutamate dehydrogenase (GDH) which plays a crucial role in insulin secretion. This process is significant in understanding diabetes and hyperinsulinism in humans, as demonstrated by the involvement of GDH mutations and inhibitors in these conditions (Fahien & MacDonald, 2011).

Aging and Amino Acid Metabolism

Leucine's splanchnic sequestration increases with age, affecting muscle glutamine metabolism and overall homeostasis. This age-related change in interorgan glutamine metabolism, driven by splanchnic sequestration of leucine, has implications for understanding age-related metabolic shifts (Jourdan et al., 2013).

Neonatal Nutrition

In very-low-birth-weight infants, enteral glutamine supplementation was studied for its effects on whole-body nitrogen kinetics. It showed that glutamine is metabolized entirely in the gut and doesn't significantly alter whole-body protein and nitrogen kinetics in growing preterm infants (Parimi et al., 2004).

Placental Function and Fetal Nutrition

Glutamine synthesis in the placenta, including the role of leucyl-glutamine, increases the availability of this critical amino acid to the fetus. This synthesis plays a vital role in fetal growth and may influence placental transport of other amino acids and overall fetal nutrition (Day et al., 2013).

Malnutrition and Insulin Secretion

In protein-malnourished rats, leucine supplementation, which impacts leucyl-glutamine levels, normalizes insulin secretion. This is achieved through the restoration of glutamate dehydrogenase function, indicating a therapeutic potential in malnutrition-related diabetes (da Silva et al., 2012).

Sepsis and Muscle Injuries

Leucine and glutamine supplementation in mice showed protective effects against sepsis-induced skeletal muscle injuries. This suggests their potential therapeutic use in managing inflammation and muscle degradation in sepsis (Hou et al., 2021).

mTORC1 Activation and Cell Growth

Glutamine and leucine activate mTORC1, a crucial sensor for cell growth and metabolism, by enhancing glutaminolysis and α-ketoglutarate production. Understanding this mechanism is vital for addressing conditions like cancer, where cells often show glutamine addiction (Dúran et al., 2012).

Brain Function and Neurotransmission

Leucine plays a critical role in the brain, especially in neurotransmitter synthesis and regulation. Its metabolism in the brain impacts the production of essential neurotransmitters like glutamate, indicating its importance in neuroscientific research (Yudkoff et al., 2005).

Eigenschaften

Produktname |

Leucyl-glutamine |

|---|---|

Molekularformel |

C11H21N3O4 |

Molekulargewicht |

259.3 g/mol |

IUPAC-Name |

(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C11H21N3O4/c1-6(2)5-7(12)10(16)14-8(11(17)18)3-4-9(13)15/h6-8H,3-5,12H2,1-2H3,(H2,13,15)(H,14,16)(H,17,18)/t7-,8-/m0/s1 |

InChI-Schlüssel |

JYOAXOMPIXKMKK-YUMQZZPRSA-N |

Isomerische SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N |

SMILES |

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)O)N |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)O)N |

Sequenz |

LQ |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methyl-2-(4-nitrophenyl)-3-piperazin-1-yl-methylimidazo[1,2-a]pyridine](/img/structure/B1636068.png)

![(2-(4-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B1636069.png)

![2-(2-Chlorobenzyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1636079.png)